![molecular formula C16H16BNO4 B15304983 Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)
Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxaborole moiety, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate typically involves the reaction of benzyl carbamate with a benzoxaborole derivative. One common method includes the use of a boronic acid intermediate, which reacts with benzyl carbamate under specific conditions to form the desired product. The reaction often requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxaborole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxaborole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine
In medicine, benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is explored for its therapeutic potential. It has shown promise in the treatment of various diseases due to its ability to modulate biological pathways.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a topical anti-inflammatory agent.
Tavaborole: Another benzoxaborole compound used as an antifungal agent.
Uniqueness
Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate stands out due to its unique combination of a benzoxaborole moiety with a benzyl carbamate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H16BNO4 |
|---|---|
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
benzyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C16H16BNO4/c19-16(21-11-12-6-2-1-3-7-12)18-10-15-13-8-4-5-9-14(13)17(20)22-15/h1-9,15,20H,10-11H2,(H,18,19) |
InChI-Schlüssel |
AXFCHZVIKDOBAN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2C(O1)CNC(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15304900.png)
![N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)
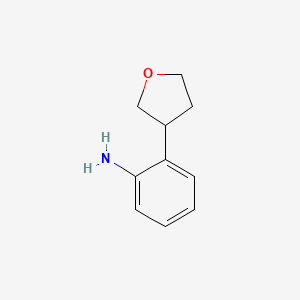
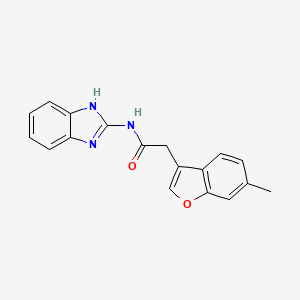
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
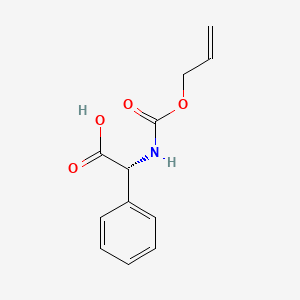
![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
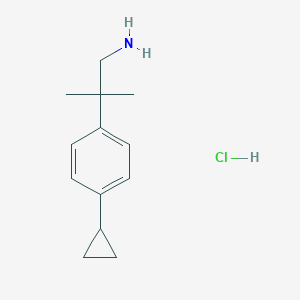
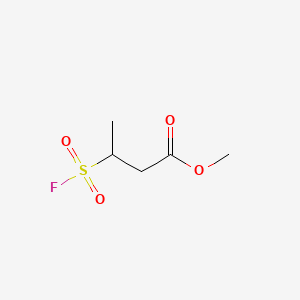
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
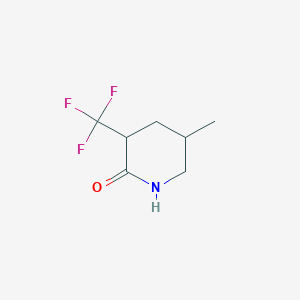
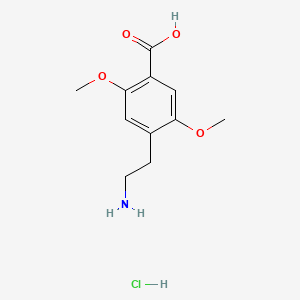
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)
